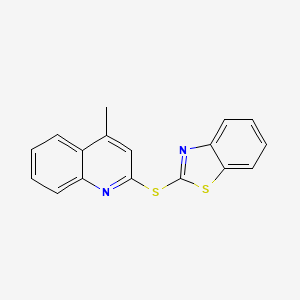
2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline is a chemical compound with the molecular formula C16H11NOS. It is a heterocyclic compound that contains a benzothiazole ring and a quinoline moiety. This compound has been studied extensively due to its potential applications in scientific research.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and proteins in the target organisms.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, fungi, and viruses. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline in lab experiments is its broad-spectrum activity against a variety of organisms. However, its use is limited by its potential toxicity and the lack of knowledge about its mechanism of action.
将来の方向性
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential side effects.
合成法
The synthesis of 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline can be achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with 4-methylquinoline in the presence of a suitable catalyst. Other methods include the reaction of 2-chlorobenzothiazole with 4-methylquinoline and the reaction of 2-mercaptobenzothiazole with 4-methylquinoline.
科学的研究の応用
2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
特性
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S2/c1-11-10-16(18-13-7-3-2-6-12(11)13)21-17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZVWKOEVGHYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinol](/img/structure/B5115472.png)
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B5115477.png)
![N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5115479.png)
![N-[2-(2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5115484.png)
![1-[(4-chlorobenzyl)sulfonyl]indoline](/img/structure/B5115490.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115503.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5115507.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5115509.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5115515.png)
![2-chloro-4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5115521.png)
![{2-methoxy-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5115526.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5115542.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5115557.png)
![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)
